(Methylamino)propan-2-ol
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Overview
Description
EPZ-025654 is a potent and selective arginine methyltransferase CARM1 inhibitor.
Scientific Research Applications
Synthesis and Drug Development
Synthesis of Pharmaceutical Intermediates : (Methylamino)propan-2-ol derivatives are used in synthesizing various pharmaceutical intermediates. For instance, research into the synthesis and pharmacological activity of new series of 1‐(1H‐Indol‐4‐yloxy)‐3‐(2‐(2‐methoxyphenoxy)ethylamino)propan‐2‐ol analogs has shown their potential as β-adrenergic receptor antagonists, indicating a role in the treatment of cardiovascular disorders (Bednarski et al., 2016).
Potential Anticancer Drugs : Derivatives of (Methylamino)propan-2-ol, such as 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), have shown promise as anticancer drugs. HUHS 1015 induces cell death in a variety of human cancer cell lines and effectively suppresses tumor growth in mice (Nishizaki et al., 2014).
Analytical Chemistry and Toxicology
Analysis of Designer Drugs : (Methylamino)propan-2-ol derivatives, such as methylone, are analyzed in toxicology for their metabolite identification and pharmacological impacts. These analyses are crucial in understanding the drug's effects and potential risks (Zaitsu et al., 2011).
Chemical Characterization : Structural characterization of cathinones, including compounds related to (Methylamino)propan-2-ol, has been performed using techniques like X-ray diffraction and computational studies. These studies aid in understanding the properties of these compounds (Nycz et al., 2011).
Pharmacological Effects
- Neuropharmacology : Research on synthetic cathinones, including (Methylamino)propan-2-ol derivatives, explores their actions on neurotransmitter transporters and their pharmacological effects. This research is vital for understanding the potential risks and therapeutic applications of these compounds (Saha et al., 2018).
properties
CAS RN |
1888328-89-9 |
---|---|
Product Name |
(Methylamino)propan-2-ol |
Molecular Formula |
C29H33ClN8O3 |
Molecular Weight |
577.086 |
IUPAC Name |
(R)-1-(3-(4-(2-(azetidin-1-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-6-(3,5-dimethylisoxazol-4-yl)-5-methylpyrimidin-2-yl)-4-chlorophenoxy)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C29H33ClN8O3/c1-16-26(25-17(2)36-41-18(25)3)34-27(22-10-21(6-7-23(22)30)40-15-20(39)12-31-4)35-28(16)38-13-19-11-32-29(33-24(19)14-38)37-8-5-9-37/h6-7,10-11,20,31,39H,5,8-9,12-15H2,1-4H3/t20-/m1/s1 |
InChI Key |
FJRSBGGFLPVXPH-HXUWFJFHSA-N |
SMILES |
O[C@@H](COC1=CC=C(C(C2=NC(C3=C(C)ON=C3C)=C(C)C(N4CC5=NC(N6CCC6)=NC=C5C4)=N2)=C1)Cl)CNC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EPZ-025654; EPZ 025654; EPZ025654; GSK35336023; GSK-35336023; GSK 35336023; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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